LDCA

Übersicht

Beschreibung

Lysine Decarboxylase A (LDCA) is an enzyme that catalyzes the decarboxylation of lysine to produce cadaverine, a polyamine involved in various biological processes. This enzyme is found in several bacteria, including the human pathogen Pseudomonas aeruginosa. This compound plays a crucial role in modulating polyamine homeostasis, promoting bacterial growth, and reducing persistence during antibiotic treatment .

Wissenschaftliche Forschungsanwendungen

LDCA hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Das Enzym wird hinsichtlich seiner Rolle in der bakteriellen Physiologie und Virulenz untersucht.

Medizin: this compound ist ein potenzielles Ziel für therapeutische Interventionen gegen Pseudomonas aeruginosa-Infektionen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Decarboxylierung von Lysin katalysiert, um Cadaverin zu produzieren. Das Enzym bindet an Lysin und erleichtert die Entfernung der Carboxylgruppe, ein Prozess, der Pyridoxalphosphat als Kofaktor benötigt. Diese Reaktion ist entscheidend für die Aufrechterhaltung der Polyamin-Homöostase in Bakterien, die Förderung des Wachstums und die Verringerung der Persistenz während der Antibiotikabehandlung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: LDCA can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under optimal conditions to express the enzyme, which is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using a series of filtration and chromatography steps .

Analyse Chemischer Reaktionen

Reaktionstypen: LDCA katalysiert hauptsächlich die Decarboxylierung von Lysin, um Cadaverin zu produzieren. Diese Reaktion beinhaltet die Entfernung einer Carboxylgruppe von Lysin, was zur Bildung von Cadaverin und Kohlendioxid führt .

Häufige Reagenzien und Bedingungen: Die von this compound katalysierte Decarboxylierungsreaktion erfordert typischerweise Pyridoxalphosphat als Kofaktor. Die Reaktion wird unter physiologischen Bedingungen durchgeführt, mit einem optimalen pH-Wert von etwa 6,5 bis 7,5 und einem Temperaturbereich von 30 bis 37 °C .

Hauptprodukte: Das Hauptprodukt der von this compound katalysierten Reaktion ist Cadaverin, ein Polyamin, das eine Rolle beim Zellwachstum und der Zelldifferenzierung spielt .

Wirkmechanismus

LDCA exerts its effects by catalyzing the decarboxylation of lysine to produce cadaverine. The enzyme binds to lysine and facilitates the removal of the carboxyl group, a process that requires pyridoxal phosphate as a cofactor. This reaction is crucial for maintaining polyamine homeostasis in bacteria, promoting growth, and reducing persistence during antibiotic treatment .

Vergleich Mit ähnlichen Verbindungen

LDCA ist unter den Decarboxylasen aufgrund seiner spezifischen Rolle bei der Produktion von Cadaverin einzigartig. Ähnliche Enzyme umfassen:

Ornithin-Decarboxylase (ODC): Katalysiert die Decarboxylierung von Ornithin, um Putrescin zu produzieren.

Arginin-Decarboxylase (ADC): Katalysiert die Decarboxylierung von Arginin, um Agmatin zu produzieren.

Histidin-Decarboxylase (HDC): Katalysiert die Decarboxylierung von Histidin, um Histamin zu produzieren.

This compound unterscheidet sich in seiner Substratspezifität (Lysin) und seiner Rolle in der bakteriellen Virulenz und Polyamin-Homöostase .

Eigenschaften

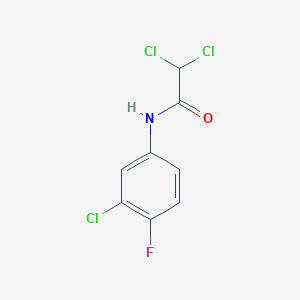

IUPAC Name |

2,2-dichloro-N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3FNO/c9-5-3-4(1-2-6(5)12)13-8(14)7(10)11/h1-3,7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDWCGCAQYINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

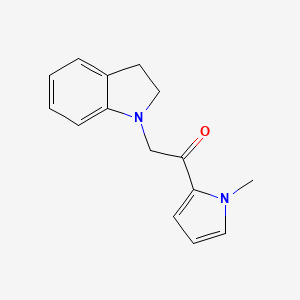

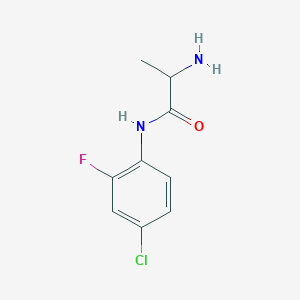

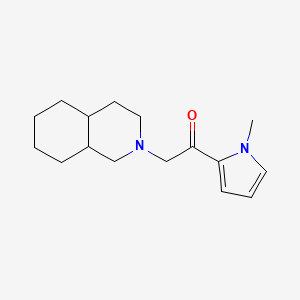

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)

![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)

![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)

![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)